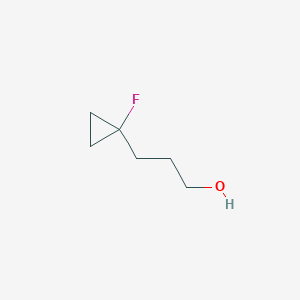
3-(1-fluorocyclopropyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluorocyclopropyl)propan-1-ol, also known as 1-fluorocyclopropanol, is a synthetic organic compound used in a variety of applications. It is a colorless liquid with an odor similar to that of gasoline. The compound has a molecular formula of C4H7FO and a molecular weight of 100.1 g/mol. It is found in a range of products, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 1-fluorocyclopropanol is used as a solvent in the manufacture of polymers, as a starting material in the synthesis of various organic compounds, and as a reagent in the synthesis of other organic compounds.
Mechanism of Action
3-(1-fluorocyclopropyl)propan-1-olopropanol is thought to act by disrupting the cell membrane, allowing the drug to pass through. It is also thought to interact with membrane proteins, which may allow for the delivery of the drug to specific locations within the cell.
Biochemical and Physiological Effects
3-(1-fluorocyclopropyl)propan-1-olopropanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial activity. Additionally, it has been shown to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(1-fluorocyclopropyl)propan-1-olopropanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also non-toxic and non-irritating, making it safe to handle in the laboratory. However, it is relatively expensive, and can be difficult to obtain in large quantities.
Future Directions
The potential applications of 3-(1-fluorocyclopropyl)propan-1-olopropanol are numerous. Further research is needed to investigate its use as a drug delivery system for targeted delivery of drugs to specific locations within the body. Additionally, further research is needed to investigate its potential use as an anti-inflammatory, anti-bacterial, and anti-oxidant agent. Additionally, further research is needed to investigate its potential use as a catalyst in organic synthesis. Finally, further research is needed to investigate its potential use as a reagent in the synthesis of other organic compounds.
Synthesis Methods
3-(1-fluorocyclopropyl)propan-1-olopropanol can be synthesized from 1-chlorocyclopropanol by a two-step process. In the first step, 1-chlorocyclopropanol is heated with sodium hydroxide to form 1-hydroxycyclopropanol. In the second step, 1-hydroxycyclopropanol is reacted with hydrofluoric acid to form 3-(1-fluorocyclopropyl)propan-1-olopropanol.
Scientific Research Applications
3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied for its potential use as a drug delivery system. It has been shown to be able to penetrate the cell membrane and release its cargo in a controlled manner. It has also been investigated as a potential agent for drug delivery to the central nervous system. Additionally, 3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied as a potential agent for the treatment of cancer, as it has been shown to have anti-tumor activity in animal models.
properties
IUPAC Name |
3-(1-fluorocyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWLXBPSIFIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

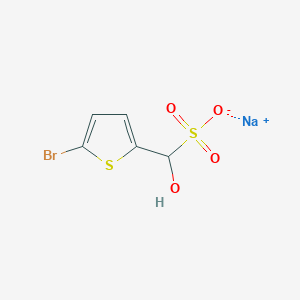
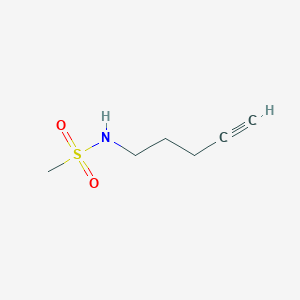
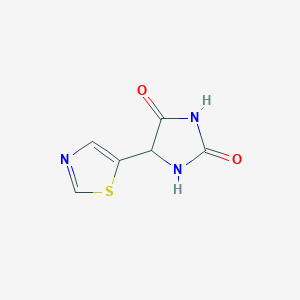
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

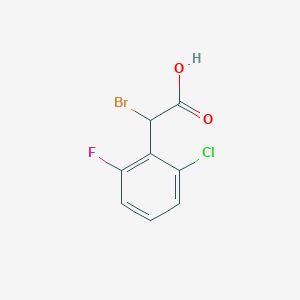
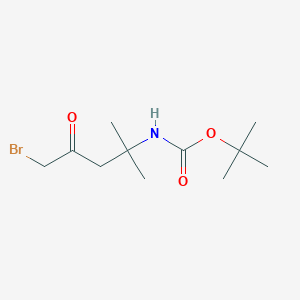

![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)

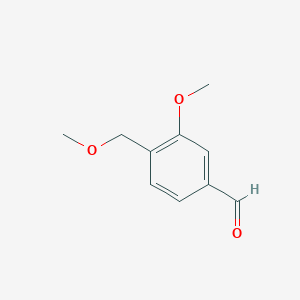
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)

